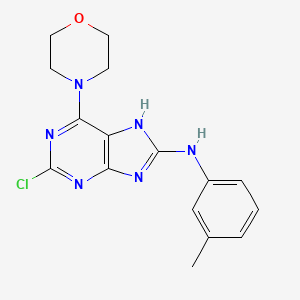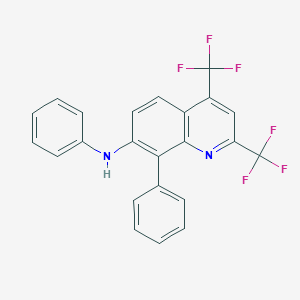![molecular formula C30H38N4O7 B12515667 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine CAS No. 820235-25-4](/img/structure/B12515667.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valin erfolgt in der Regel durch stufenweise Addition geschützter Aminosäuren an eine wachsende Peptidkette auf einem festen Träger. Die Fmoc-Gruppe wird verwendet, um die Aminogruppe der Aminosäuren während der Kupplungsreaktionen zu schützen. Die allgemeinen Schritte umfassen:
Anheftung der ersten Aminosäure: an ein festes Trägerharz.
Fmoc-Entschützung: unter Verwendung einer milden Base wie Piperidin.
Kupplung der nächsten Fmoc-geschützten Aminosäure: unter Verwendung eines Kupplungsreagenzes wie HBTU oder DIC.
Wiederholung der Entschützung und Kupplungsschritte: bis die gewünschte Peptidsequenz zusammengesetzt ist.
Abspaltung des Peptids vom Harz: und Entfernung von Seitenkettenschutzgruppen unter Verwendung einer starken Säure wie Trifluoressigsäure (TFA).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen gewährleistet die Produktion von hochwertigen Peptiden.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valin kann verschiedene chemische Reaktionen eingehen, darunter:
Entschützungsreaktionen: Entfernung der Fmoc-Gruppe unter Verwendung von Basen wie Piperidin.
Kupplungsreaktionen: Bildung von Peptidbindungen unter Verwendung von Kupplungsreagenzien wie HBTU, DIC oder EDC.
Abspaltungsreaktionen: Abtrennung des Peptids vom festen Träger unter Verwendung von starken Säuren wie TFA.
Häufige Reagenzien und Bedingungen
Entschützung: Piperidin in DMF (Dimethylformamid).
Kupplung: HBTU oder DIC in Gegenwart einer Base wie DIPEA (N,N-Diisopropylethylamin).
Abspaltung: TFA mit Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die gewünschten Peptidsequenzen mit hoher Reinheit, die für weitere Anwendungen in Forschung und Industrie bereit sind.
Wissenschaftliche Forschungsanwendungen
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in:
Peptidsynthese: Als Baustein für die Synthese komplexer Peptide und Proteine.
Arzneimittelentwicklung: Bei der Entwicklung und Synthese von peptidbasierten Therapeutika.
Biologische Studien: Um Protein-Protein-Wechselwirkungen, Enzym-Substrat-Wechselwirkungen und Rezeptor-Liganden-Bindung zu untersuchen.
Materialwissenschaften: Bei der Entwicklung von peptidbasierten Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valin beinhaltet hauptsächlich seine Rolle als geschütztes Aminosäurederivat in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während der stufenweisen Assemblierung von Peptiden und verhindert unerwünschte Nebenreaktionen. Nach der Entschützung kann die freie Aminogruppe an der Peptidbindungsbildung teilnehmen, was die sequenzielle Addition von Aminosäuren ermöglicht, um die gewünschte Peptidkette aufzubauen.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents such as HBTU, DIC, or EDC.
Cleavage reactions: Detachment of the peptide from the solid support using strong acids like TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are the desired peptide sequences with high purity, ready for further applications in research and industry.
Wissenschaftliche Forschungsanwendungen
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is widely used in scientific research, particularly in:
Peptide synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug development: In the design and synthesis of peptide-based therapeutics.
Biological studies: To investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material science: In the development of peptide-based materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide chain.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanin
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-valin
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanin
Einzigartigkeit
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valin ist einzigartig aufgrund seiner spezifischen Sequenz von Aminosäuren, die bestimmte Eigenschaften und potenzielle Anwendungen in der Peptidsynthese und -forschung verleiht. Seine Kombination aus Valin-, Alanin- und Glycinresten macht es zu einem vielseitigen Baustein für die Synthese verschiedener Peptide mit spezifischen biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
820235-25-4 |
|---|---|
Molekularformel |
C30H38N4O7 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H38N4O7/c1-16(2)25(28(37)32-18(5)27(36)31-14-24(35)33-26(17(3)4)29(38)39)34-30(40)41-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25-26H,14-15H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,34,40)(H,38,39)/t18-,25-,26-/m0/s1 |
InChI-Schlüssel |
JIKQWJLEECBZHM-ATANMQQVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


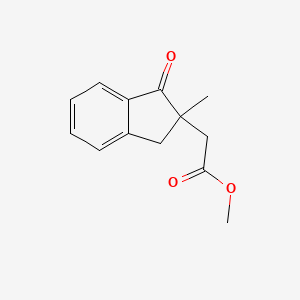

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
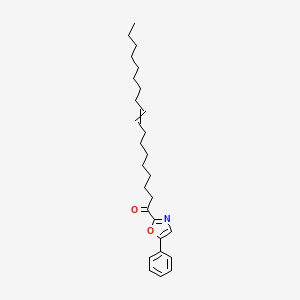
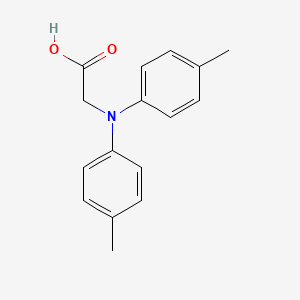
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
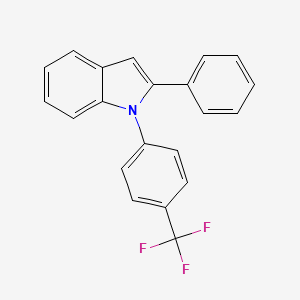

![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
